(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Overview
Description
Preparation Methods
The synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . The final step involves the reduction of the isoxazole ring to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain biological targets, making it useful in medicinal chemistry . The isoxazole ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol can be compared with other similar compounds, such as:
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
These compounds share similar isoxazole ring structures but differ in the substituents on the phenyl ring, which can affect their chemical properties and reactivity . The presence of the fluorine atom in this compound makes it unique and potentially more reactive in certain chemical and biological contexts .
Biological Activity
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Isoxazoles, particularly those substituted with fluorine, are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H9FN2O
- CAS Number: 530-22-3
The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzyme activity and receptor binding. It has been suggested that this compound may act as a modulator of p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammatory responses and cancer progression .
Antiviral Activity
Recent studies have evaluated the antiviral potential of this compound against human cytomegalovirus (HCMV). In vitro assays demonstrated significant activity with an IC50 value around 10 μM, indicating effective inhibition of viral replication . The mechanism appears to involve interference with viral entry or replication processes.
Anticancer Activity
The compound has also been tested for cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer (MDA-MB-231). In these assays, it exhibited notable cytotoxicity with IC50 values ranging from 36 to 80 μM, depending on the specific cancer type . Importantly, the compound showed selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells.
Data Summary
Activity | IC50 Value (μM) | Target |
---|---|---|
Antiviral (HCMV) | ~10 | Viral replication |
Anticancer (GBM) | 36 - 80 | Glioblastoma |
Anticancer (MDA-MB-231) | 36 - 80 | Triple-negative breast cancer |
Case Studies
- Antiviral Study : In a study assessing several fluoro-substituted isoxazoles, this compound was highlighted for its potent antiviral properties against HCMV. The study utilized a series of dilutions to determine IC50 values and compared them to standard antiviral agents like ganciclovir .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells. The results indicated that the compound's cytotoxicity was significant at higher concentrations but did not adversely affect normal fibroblast cells at similar doses .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHZYGAOISWOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622215 | |
Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-89-2 | |
Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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